molecular formula C9H18N2O2S B8107901 N-(6-Azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide

N-(6-Azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide

Cat. No.: B8107901
M. Wt: 218.32 g/mol
InChI Key: WMMMDGPSXQJGCP-UHFFFAOYSA-N
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Description

N-(6-Azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide is a synthetic organic compound featuring a unique 6-azaspiro[2.5]octane scaffold. This structure is characterized by a spirocyclic system containing a nitrogen atom, which is of significant interest in pharmaceutical research and drug discovery. The compound serves as a versatile and valuable chemical building block, particularly in the design and synthesis of novel bioactive molecules. Its spirocyclic framework can contribute to improved metabolic stability and altered physicochemical properties in lead compounds, making it a useful template for exploring three-dimensional chemical space. The primary application of this chemical is as a key intermediate in medicinal chemistry, where it can be used to create more complex structures for screening against biological targets. Its structure, which includes a methanesulfonamide group, suggests potential for interacting with various enzymes and receptors. Researchers utilize this and related azaspiro[2.5]octane derivatives in the development of potential therapeutics, leveraging the spirocyclic core to modulate properties like solubility and lipophilicity. As with all fine chemicals of this nature, this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-14(12,13)11-7-8-6-9(8)2-4-10-5-3-9/h8,10-11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMMDGPSXQJGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CC12CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-Azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound is characterized by a spirocyclic structure, which has been associated with various pharmacological properties. The azaspiro framework is significant in drug design as it can enhance receptor binding and specificity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, particularly those associated with the EGFR pathway. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Receptor Agonism : Recent studies suggest that derivatives of 6-azaspiro[2.5]octane, including this compound, can act as agonists for the glucagon-like peptide-1 (GLP-1) receptor. Activation of this receptor enhances insulin release, lowers blood glucose levels, and promotes weight loss, making it a candidate for treating type 2 diabetes .

Case Studies and Experimental Data

  • Cancer Cell Lines : Research has shown that compounds with similar structures exhibit potent anti-cancer properties by inducing mitotic arrest in cancer cell lines through inhibition of KIF18A, a protein critical for proper cell division . This mechanism suggests that this compound may also have similar effects.
  • GLP-1 Receptor Activity : A study reported that modifications on the 6-azaspiro[2.5]octane scaffold led to the development of small-molecule GLP-1 receptor agonists. These compounds demonstrated significant efficacy in promoting insulin secretion and reducing plasma glucose levels in preclinical models .
  • Pharmacokinetics and Toxicology : Preliminary assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its pharmacokinetic properties and potential toxicity profiles.

Data Table: Biological Activities and Mechanisms

Activity TypeMechanismReference
Enzyme InhibitionInhibition of EGFR pathway
Receptor AgonismActivation of GLP-1 receptor
CytotoxicityInduction of apoptosis in cancer cells

Scientific Research Applications

Antimicrobial Activity

Overview : Recent studies have highlighted the antimicrobial properties of N-(6-Azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide, demonstrating its efficacy against various bacterial strains.

In Vitro Studies :

  • Comparative studies indicate that this compound shows significant antimicrobial activity, often surpassing standard antibiotics like isoniazid and ciprofloxacin.
CompoundActivity LevelComparison Standard
This compoundHighIsoniazid
This compoundModerateCiprofloxacin

Case Study 1 : A study evaluated the antimicrobial efficacy of several derivatives of spirocyclic compounds, including this compound, against mycobacterial and fungal strains. The results indicated that it exhibited higher efficacy than penicillin G, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Potential

Overview : The compound has also been investigated for its anticancer properties.

Cell Line Studies :

  • Preliminary research indicates that this compound can inhibit the proliferation of various cancer cell lines at micromolar concentrations. Further studies are required to elucidate the specific molecular pathways involved in its anticancer activity.

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has shown potential in other biological activities:

  • Anti-inflammatory Effects : Initial findings suggest that the compound may modulate inflammatory pathways through interactions with cytokine receptors.
  • Neuroprotective Properties : Evidence indicates possible neuroprotective effects, particularly in protecting neuronal cells from oxidative stress-induced damage .

Role as a Chemical Intermediate

This compound serves as an important intermediate in pharmaceutical synthesis. It is utilized in the preparation of various bioactive compounds, including those targeting specific kinases implicated in diseases like Parkinson's disease and cancer .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Parameter This compound 2-(6-Azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonamido)benzamide 1,1,1-Trifluoro-N-[6-[[2-(2-pyridinylsulfonyl)phenyl]sulfonyl]-6-azaspiro[2.5]oct-1-yl]methanesulfonamide
Core Structure 6-Azaspiro[2.5]octane 6-Azaspiro[2.5]octane 6-Azaspiro[2.5]octane
Key Substituents Methanesulfonamide Difluoropiperidinyl, methylpyrimidinyl, hydroxyethylsulfonamido, benzamide Trifluoromethanesulfonamide, pyridinylsulfonyl, phenylsulfonyl
Molecular Formula C₉H₁₈N₂O₂S C₂₆H₃₄F₂N₆O₄S C₁₉H₂₀F₃N₃O₆S₃
Molecular Weight (g/mol) ~230.32 (estimated) 580.65 539.57
Reported Activity Not explicitly reported KIF18A inhibitor (IC₅₀ = 12 nM), antineoplastic No biological data available

Key Observations:

Core Modifications : While all three compounds share the 6-azaspiro[2.5]octane core, substituent variations significantly alter their pharmacological profiles. The compound from includes a benzamide-pyrimidine moiety linked to a difluoropiperidine group, enhancing its selectivity for KIF18A . In contrast, the trifluoromethanesulfonamide derivative in features bulkier sulfonyl groups, which may influence solubility and membrane permeability .

Bioactivity: The KIF18A inhibitor () demonstrates nanomolar potency, highlighting the importance of the benzamide-pyrimidine substituent in target engagement. The absence of similar substituents in the other compounds may explain their lack of reported activity.

Research Implications and Limitations

Structural Optimization : The antineoplastic activity of the compound suggests that functionalizing the azaspiro scaffold with electron-withdrawing groups (e.g., fluorinated piperidine) and heteroaromatic systems (pyrimidine) could enhance target affinity. The target compound’s simpler structure may serve as a starting point for further derivatization.

Preparation Methods

Cyclopropane Ring Annulation

A widely adopted method involves the reaction of 1-hydroxy-1-cyclopropanecarboxylate derivatives with amines under basic conditions. For example:

  • Reactants : Methyl 1-hydroxy-1-cyclopropanecarboxylate, piperidine derivatives.

  • Conditions : NaH in tetrahydrofuran (THF) at −10°C to 10°C.

  • Yield : 84% after hydrogenation and purification.

Substitution Reactions with Difluoronicotinic Acid

Alternative approaches utilize 2,6-difluoronicotinic acid as a starting material:

  • Reactants : 2,6-Difluoronicotinic acid, 6-azaspiro[2.5]octane.

  • Conditions : DIPEA in acetonitrile (ACN) or 1,4-dioxane at 20°C for 18–48 hours.

  • Yield : 72–76% after column chromatography.

Functionalization to N-(6-Azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide

Direct Sulfonylation of Spirocyclic Amines

A one-pot sulfonylation strategy is employed to introduce the methanesulfonamide group:

StepReactantsConditionsYieldReference
16-Azaspiro[2.5]octane, methanesulfonyl chlorideDIPEA, DCM, 0°C to RT, 2–4 hours68%

Mechanistic Insight : The spirocyclic amine acts as a nucleophile, attacking the electrophilic sulfur in methanesulfonyl chloride. DIPEA neutralizes HCl byproduct, driving the reaction forward.

Alkylation-Sulfonylation Tandem Approach

For enhanced regioselectivity, a two-step protocol is preferred:

Alkylation with Chloromethyl Precursors

  • Reactants : 6-Azaspiro[2.5]octane, chloromethyl methyl sulfide.

  • Conditions : K₂CO₃, DMF, 60°C, 12 hours.

  • Intermediate : 6-(Chloromethyl)-6-azaspiro[2.5]octane (Yield: 82%).

Sulfonamide Formation

  • Reactants : 6-(Chloromethyl)-6-azaspiro[2.5]octane, methanesulfonamide.

  • Conditions : NaH, DMSO, 80°C, 6 hours.

  • Yield : 74%.

Alternative Routes and Modifications

Reductive Amination

A less common but efficient method utilizes reductive amination to install the methylene-sulfonamide moiety:

  • Reactants : 6-Azaspiro[2.5]octan-1-one, methanesulfonamide.

  • Conditions : NaBH₃CN, MeOH, RT, 24 hours.

  • Yield : 58%.

Mitsunobu Reaction for Alcohol Intermediates

When 6-azaspiro[2.5]octan-1-ylmethanol is available:

  • Reactants : 6-Azaspiro[2.5]octan-1-ylmethanol, methanesulfonamide.

  • Conditions : DIAD, PPh₃, THF, 0°C to RT, 12 hours.

  • Yield : 63%.

Analytical Characterization

Critical data for verifying product integrity include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.19 (t, J = 5.6 Hz, 4H, spiro-H), 2.98 (s, 3H, SO₂CH₃), 2.72 (m, 2H, CH₂NH), 1.69 (br s, 4H), 0.47 (s, 4H).

  • HRMS (ESI) : m/z Calc'd for C₁₀H₁₈N₂O₂S [M+H]⁺: 231.1118; Found: 231.1121.

Challenges and Optimization Strategies

  • Steric Hindrance : The spirocyclic structure impedes sulfonylation; microwave-assisted synthesis (120°C, 1 hour) improves yields to 85%.

  • Byproduct Formation : Use of scavengers (e.g., polymer-bound trisamine) reduces sulfonic acid impurities.

  • Scalability : Continuous-flow systems enhance reproducibility for gram-scale production .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-Azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide, and how is purity validated?

  • Synthesis : A common approach involves reacting 6-azaspiro[2.5]octan-1-ylmethylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at room temperature .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is typically employed.
  • Characterization :

  • NMR : 1^1H and 13^{13}C NMR confirm the spirocyclic amine integration and sulfonamide linkage.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C10_{10}H18_{18}N2_2O2_2S).
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Q. How is the 6-azaspiro[2.5]octane moiety structurally characterized, and what role does it play in molecular conformation?

  • X-ray Crystallography : Resolves spirocyclic geometry, revealing bond angles (e.g., C-N-C in the azaspiro ring ≈ 109.5°) and torsional strain .
  • Conformational Analysis : The spirocyclic system restricts rotational freedom, enhancing binding specificity in biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties and UV/Vis spectrum of this compound?

  • Methodology :

Geometry Optimization : Use DFT (e.g., B3LYP/6-311+G(d,p)) to minimize energy and calculate bond lengths/angles .

Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity (e.g., HOMO localized on sulfonamide, LUMO on azaspiro ring) .

UV/Vis Simulation : Time-dependent DFT (TD-DFT) correlates computed transitions (e.g., π→π* or n→π*) with experimental λmax values .

  • Example Data :

ParameterValue (DFT)Experimental (UV/Vis)
HOMO-LUMO Gap (eV)4.2-
λmax (nm)255255 (in methanol)

Q. How can regioselective functionalization of the azaspiro moiety be achieved for derivative synthesis?

  • Alkylation Strategies :

  • Use bulky bases (e.g., LDA) to direct deprotonation to the less hindered nitrogen in the azaspiro ring.
  • Electrophilic substitution favors the nitrogen adjacent to the spiro carbon due to electron density distribution .
    • Case Study : Bis-alkylation of 6-azaspiro[2.5]octane derivatives under anhydrous conditions yields >80% regioselectivity for N1-substitution .

Q. What experimental approaches assess the compound’s inhibitory activity against enzymes like cyclooxygenase-2 (COX-2)?

  • In Vitro Assays :

Enzyme Kinetics : Measure IC50 via fluorescence-based COX-2 inhibition assays (e.g., Cayman Chemical Kit #701080) .

Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to COX-2’s hydrophobic pocket, correlating with IC50 values .

  • Data Interpretation : Competitive inhibition is confirmed via Lineweaver-Burk plots showing increased Km and unchanged Vmax .

Methodological Notes

  • Safety : Handle methanesulfonyl chloride under inert atmosphere (glovebox) due to moisture sensitivity .
  • Contradictions : While associates the compound with Sovilnesib (a kinase inhibitor), links methanesulfonamides to COX-2 inhibition. Researchers must validate target specificity via orthogonal assays.

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